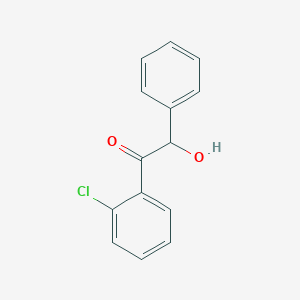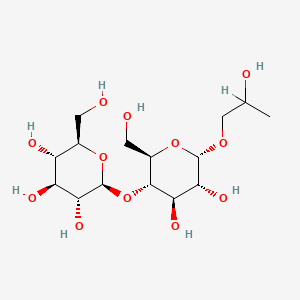
alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is a glycosyl glycoside compound It is composed of two glucose molecules linked through a glycosidic bond, with an additional hydroxypropyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- typically involves glycosylation reactions. One common method is the silver perchlorate-catalyzed glycosylation of benzyl-protected glucopyranosides . This reaction involves the use of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-alpha-D-xylopyranosyl)-beta-D-glucopyranoside with a glucopyranosyl chloride derivative, followed by the removal of protecting groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods. Enzymatic glycosylation is a preferred method due to its specificity and efficiency. For example, the use of glycosyltransferases can facilitate the transfer of glucose residues to form the glycosidic bond .
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives.
科学的研究の応用
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to glycosyltransferases and glycosidases, influencing carbohydrate metabolism and glycosylation processes . Its hydroxypropyl group enhances its solubility and stability, making it a suitable candidate for various applications.
類似化合物との比較
Similar Compounds
Sucrose: Composed of glucose and fructose linked by a glycosidic bond.
Lactose: Composed of glucose and galactose linked by a glycosidic bond.
Maltose: Composed of two glucose molecules linked by a glycosidic bond.
Uniqueness
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is unique due to its hydroxypropyl group, which enhances its solubility and stability compared to other disaccharides. This structural modification allows for its use in specialized applications, such as drug delivery and bio-based material production .
特性
CAS番号 |
68445-41-0 |
|---|---|
分子式 |
C15H28O12 |
分子量 |
400.38 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxypropoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H28O12/c1-5(18)4-24-14-12(23)10(21)13(7(3-17)26-14)27-15-11(22)9(20)8(19)6(2-16)25-15/h5-23H,2-4H2,1H3/t5?,6-,7-,8-,9+,10-,11-,12-,13-,14+,15+/m1/s1 |
InChIキー |
YASQSQYNAKRYLD-JHJAPHOESA-N |
異性体SMILES |
CC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
正規SMILES |
CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


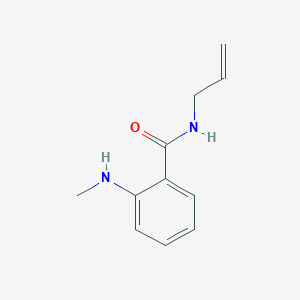
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
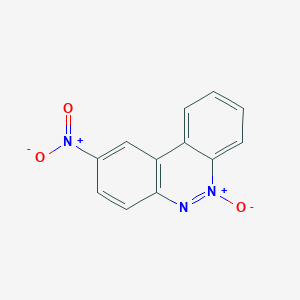
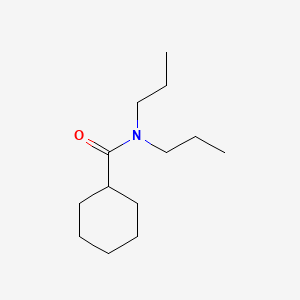


![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)

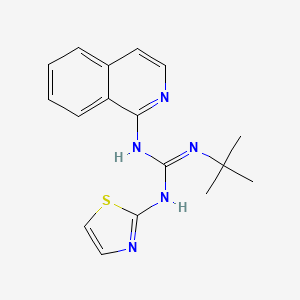
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
